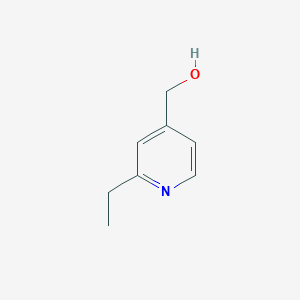

(2-Ethylpyridin-4-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-ethylpyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-2-8-5-7(6-10)3-4-9-8/h3-5,10H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMRUOPWMFMXHMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethylpyridin 4 Yl Methanol and Analogues

Direct Synthetic Routes to (2-Ethylpyridin-4-yl)methanol

Direct synthetic routes to this compound primarily involve the reduction of a carbonyl group at the 4-position of a 2-ethylpyridine ring. These methods are advantageous when the corresponding carbaldehyde or ester precursors are readily accessible.

Reduction of Pyridine (B92270) Carbaldehyde or Ester Precursors (e.g., using sodium borohydride)

A common and straightforward method for the synthesis of this compound is the reduction of a suitable 2-ethylpyridine-4-carboxaldehyde or a 2-ethyl-isonicotinic acid ester. Sodium borohydride (NaBH₄) is a widely used reducing agent for this transformation due to its selectivity and mild reaction conditions. escholarship.orgreddit.commagritek.com While NaBH₄ readily reduces aldehydes and ketones, the reduction of esters can be slower and may require the use of additives or more forcing conditions. commonorganicchemistry.comresearchgate.net

For instance, the reduction of esters of isonicotinic acid to the corresponding alcohols using sodium borohydride in the presence of aluminium chloride has been reported, although it can proceed with some difficulty. researchgate.net The addition of metal salts like lithium chloride (LiCl) or calcium chloride (CaCl₂) can enhance the reducing power of NaBH₄, facilitating the reduction of esters. researchgate.net Alternatively, stronger reducing agents such as lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of both esters and carboxylic acids to primary alcohols. reddit.commasterorganicchemistry.comechemi.comchemguide.co.uk

Catalytic hydrogenation is another viable method for the reduction of pyridine carboxylates. For example, the hydrogenation of ethyl nicotinate has been studied, demonstrating the potential for both partial and full reduction of the pyridine ring system, which would need to be controlled to selectively reduce the ester group while preserving the aromaticity of the pyridine ring. magritek.comresearchgate.net

Table 1: Reduction of Pyridine Carbaldehyde and Ester Precursors

| Precursor | Reducing Agent | Conditions | Product | Ref. |

|---|---|---|---|---|

| 2-Ethylpyridine-4-carboxaldehyde | Sodium Borohydride (NaBH₄) | Methanol (B129727), Room Temperature | This compound | commonorganicchemistry.com |

| Ethyl 2-ethyl-isonicotinate | Sodium Borohydride (NaBH₄) / AlCl₃ | Diethylene glycol dimethyl ether | This compound | researchgate.net |

| Ethyl 2-ethyl-isonicotinate | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether, Reflux | This compound | echemi.com |

| 2-Ethyl-isonicotinic acid | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether, Room Temperature | This compound | chemguide.co.uk |

Nucleophilic Aromatic Substitution (SNAr) in the context of substituted ethylpyridines

Nucleophilic aromatic substitution (SNAr) on a suitably activated 2-ethylpyridine ring can also serve as a direct route to precursors of this compound. This approach typically involves the displacement of a leaving group, such as a halogen, at the 4-position of the pyridine ring by a nucleophile. wuxiapptec.comacs.org For the synthesis of the target molecule, a precursor like 2-ethyl-4-halopyridine could be reacted with a nucleophile that can be later converted to a hydroxymethyl group.

The reactivity of halopyridines in SNAr reactions is dependent on the nature of the halogen and the position of substitution. Generally, 4-halopyridines are more reactive towards nucleophilic attack than their 2-halo counterparts. wuxiapptec.com The reaction can be carried out with a variety of nucleophiles. For example, reaction with hydroxide or a protected form of formaldehyde could potentially lead to the desired product or a close precursor. wuxiapptec.com

Indirect Synthesis and Precursor Functionalization Strategies

Indirect methods for the synthesis of this compound rely on the construction of the 2-ethylpyridine core followed by the introduction or modification of a functional group at the 4-position to generate the desired methanol moiety.

Side-Chain Alkylation of Methylpyridines to Ethylpyridine Derivatives

A key step in many indirect syntheses is the formation of the 2-ethylpyridine scaffold. This is often achieved through the side-chain alkylation of a corresponding methylpyridine (picoline). For instance, 2-methylpyridine can be alkylated to 2-ethylpyridine. escholarship.org This transformation can be accomplished by reacting the methylpyridine with an appropriate alkylating agent.

Functional Group Interconversions on 2-Ethylpyridine Scaffolds

Once the 2-ethylpyridine scaffold is in hand, a variety of functional group interconversions can be employed to introduce the hydroxymethyl group at the 4-position. A common strategy involves the introduction of a precursor functional group at the 4-position, which is then converted to the alcohol.

One such approach is the oxidation of a 2-ethyl-4-methylpyridine precursor. The methyl group at the 4-position can be oxidized to a carboxylic acid (2-ethyl-isonicotinic acid) using a suitable oxidizing agent. researchgate.net This carboxylic acid can then be reduced to the corresponding primary alcohol, this compound, using a strong reducing agent like LiAlH₄. chemguide.co.uk

Alternatively, a cyano group can be introduced at the 4-position to give 2-ethyl-4-cyanopyridine. This nitrile can then be reduced to the primary amine, which can be further converted to the alcohol, or the nitrile itself can be hydrolyzed to the carboxylic acid and subsequently reduced.

Condensation Reactions for Pyridylmethanol Generation

Condensation reactions provide a powerful tool for the formation of the pyridine ring and for the introduction of functional groups. The Hantzsch pyridine synthesis, for example, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia to form a dihydropyridine, which is then oxidized to the pyridine. orgsyn.org By choosing the appropriate starting materials, a 2-ethyl-4-(alkoxycarbonyl)pyridine could be synthesized, which can then be reduced to this compound.

Another relevant condensation reaction involves the direct reaction of a methylpyridine with an aldehyde. For example, the reaction of 2-methylpyridine with formaldehyde can lead to the formation of 2-pyridinylethanol derivatives. While this typically occurs at the 2-position, similar reactivity at the 4-position of a pre-functionalized pyridine could be envisioned.

The addition of organometallic reagents, such as Grignard reagents, to pyridine-4-carboxaldehyde or its ester derivatives offers another route to pyridylmethanols. masterorganicchemistry.comadichemistry.comorganic-chemistry.orglibretexts.org For instance, the reaction of a Grignard reagent with ethyl isonicotinate would lead to a tertiary alcohol after double addition. masterorganicchemistry.comadichemistry.com To obtain the primary alcohol, a formylating agent would be required to react with a 2-ethyl-4-pyridyl Grignard or organolithium reagent. The reaction of such an organometallic species with formaldehyde would directly yield this compound.

Table 2: Indirect Synthetic Strategies and Precursor Functionalization

| Precursor | Reagents | Intermediate | Final Step | Ref. |

|---|---|---|---|---|

| 2-Ethyl-4-methylpyridine | Oxidizing Agent (e.g., HNO₃) | 2-Ethyl-isonicotinic acid | Reduction (e.g., LiAlH₄) | chemguide.co.ukresearchgate.net |

| 2-Ethyl-4-halopyridine | Cyanide source | 2-Ethyl-4-cyanopyridine | Reduction/Hydrolysis & Reduction | acs.org |

| β-Ketoester, Aldehyde, Ammonia | Hantzsch Synthesis | 2-Ethyl-4-(alkoxycarbonyl)pyridine | Reduction (e.g., NaBH₄/LiAlH₄) | orgsyn.org |

| 2-Ethyl-4-lithiopyridine | Formaldehyde (HCHO) | - | Direct formation |

Explorations in Asymmetric Synthesis Towards Chiral this compound Analogues

The synthesis of chiral molecules, particularly enantiomerically pure alcohols, is a significant focus in medicinal chemistry and materials science. For analogues of this compound, where the hydroxyl-bearing carbon is a stereocenter, controlling the three-dimensional arrangement of atoms is crucial. Research into the asymmetric synthesis of chiral pyridyl alcohols and related structures has explored various methodologies, including catalytic reductions and biocatalytic transformations, to achieve high levels of enantioselectivity.

A prominent strategy for generating chiral alcohols is the asymmetric reduction of prochiral ketones. This can be accomplished using stoichiometric chiral reducing agents, such as lithium aluminium hydride (LAH) modified with chiral ligands like BINOL, or through catalytic methods. Catalytic approaches are often preferred for their efficiency and include transition metal-catalyzed transfer hydrogenations and reductions using chiral oxazaborolidine catalysts. These methods leverage a small amount of a chiral catalyst to produce a large quantity of enantiomerically enriched product from a prochiral ketone precursor.

In the realm of pyridine derivatives, highly enantioselective catalytic methods have been developed to access a wide range of chiral pyridines. One such approach involves the copper-catalyzed asymmetric alkylation of β-substituted alkenyl pyridines using Grignard reagents, assisted by a Lewis acid and a chiral diphosphine ligand. This methodology allows for the introduction of various alkyl chains with excellent enantioselectivity. Another powerful technique is the asymmetric hydrogenation of pyridine rings. For instance, ruthenium-catalyzed asymmetric hydrogenation of 2-(pyridin-2-yl)quinolines has been used to synthesize chiral 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinoline scaffolds with high yields and excellent enantioselectivities.

Biocatalysis has emerged as a powerful and green tool for asymmetric synthesis. Whole-cell biocatalysis, utilizing recombinant Escherichia coli, has been successfully employed for the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl)methanol. This process, conducted in a water-cyclohexane biphasic system, achieved a high yield (99.6%) and excellent enantiomeric excess (ee) of over 99% in just 80 minutes within a microreaction system. The use of whole-cell catalysts offers advantages such as cofactor regeneration and catalyst stability, with the E. coli cells retaining over 60% of their activity after five cycles. Similarly, the biocatalyst Lactobacillus paracasei BD101 has been used for the asymmetric reduction of phenyl(thiophen-2-yl)methanone to produce (S)-phenyl(thiophen-2-yl)methanol in enantiomerically pure form (>99% ee) and high yield (90%). These biocatalytic methods demonstrate significant potential for the industrial-scale production of enantiomerically pure chiral pyridyl and related heteroaryl alcohols.

Table 1: Examples of Asymmetric Synthesis Methods for Chiral Pyridyl Alcohols and Analogues

| Method | Catalyst/Biocatalyst | Substrate Example | Product Example | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|---|

| Whole-Cell Bioreduction | Recombinant E. coli | (4-chlorophenyl)(pyridin-2-yl)ketone | S-(4-chlorophenyl)-(pyridin-2-yl)methanol | >99% | 99.6% | |

| Asymmetric Bioreduction | Lactobacillus paracasei BD101 | Phenyl(thiophen-2-yl)methanone | (S)-Phenyl(thiophen-2-yl)methanol | >99% | 90% | |

| Ruthenium-Catalyzed Asymmetric Hydrogenation | Ruthenium Complex | 2-(Pyridin-2-yl)quinolines | Chiral 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinolines | Up to 99% | High | |

| Copper-Catalyzed Asymmetric Alkylation | Copper-Chiral Diphosphine Ligand | β-Substituted Alkenyl Pyridines | Alkylated Chiral Pyridines | Excellent | N/A |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of pyridine derivatives is an area of growing importance, aiming to reduce environmental impact through sustainable practices. These principles include the use of renewable feedstocks, environmentally benign solvents, efficient catalysts, and atom-economical reactions.

One significant advancement is the use of biomass-derived raw materials. Glycerol, a byproduct of biodiesel production, has been investigated as a sustainable feedstock for the synthesis of pyridine bases. Catalytic processes can convert glycerol and ammonia into pyridine compounds, representing a potential alternative to petroleum-based syntheses. These reactions often employ solid acid catalysts like ZSM-5 zeolites, which can be modified to control product selectivity.

The development of novel catalytic systems is central to green synthesis. For the production of substituted pyridines, heterogeneous catalysts such as metal-organic frameworks (MOFs) offer advantages like low cost, ease of separation, and reusability. For example, a PET@UiO-66 vial has been fabricated and used as a robust and reusable catalyst for the sustainable synthesis of 2,4,6-trisubstituted pyridines via multicomponent reactions. Furthermore, solvent- and halide-free syntheses represent a significant step forward. A method for producing pyridine-2-yl substituted ureas has been developed based on the C-H functionalization of pyridine N-oxides with dialkylcyanamides, avoiding the use of organic solvents and toxic reagents like phosgene.

Biocatalysis is a cornerstone of green chemistry, offering mild reaction conditions, high selectivity, and the use of biodegradable catalysts. The whole-cell biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl)methanol is a prime example of a green, economic, and efficient process. This method avoids harsh chemicals and operates in an aqueous-based biphasic system, reducing reliance on volatile organic solvents. Similarly, the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine using recombinant microbial whole cells provides a simpler and more sustainable alternative to traditional multi-step organic syntheses. These biocatalytic routes often simplify purification processes and minimize waste generation, aligning with the core tenets of green chemistry.

Table 2: Application of Green Chemistry Principles in Pyridine Synthesis

| Green Chemistry Principle | Methodology | Substrate(s) | Product(s) | Key Advantages | Reference |

|---|---|---|---|---|---|

| Renewable Feedstocks | Catalytic Aminocyclization | Glycerol, Ammonia | Pyridine Bases | Utilizes biodiesel byproduct | |

| Heterogeneous Catalysis | Multicomponent Reaction | Acetophenones, Benzaldehydes, Ammonium Acetate | 2,4,6-Trisubstituted Pyridines | Reusable MOF catalyst, operational simplicity | |

| Solvent-Free Synthesis | C-H Functionalization | Pyridine N-oxides, Dialkylcyanamides | Pyridine-2-yl Substituted Ureas | Avoids organic solvents and toxic reagents | |

| Biocatalysis | Whole-Cell Bioreduction | (4-chlorophenyl)(pyridin-2-yl)ketone | S-(4-chlorophenyl)-(pyridin-2-yl)methanol | Green, economic, efficient, mild conditions, high selectivity | |

| Biocatalysis | One-Pot Whole-Cell Bioconversion | 2,6-Lutidine | 2,6-Bis(hydroxymethyl)pyridine | Simpler, more sustainable route than traditional synthesis |

Spectroscopic and Structural Elucidation of 2 Ethylpyridin 4 Yl Methanol

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy provides critical insights into the bonding and functional groups present within a molecule. By analyzing the interaction of infrared radiation or the inelastic scattering of monochromatic light, a vibrational spectrum unique to the compound's structure is obtained.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

Key expected vibrational modes include:

O-H Stretch: A broad and strong absorption band is anticipated in the region of 3400-3200 cm⁻¹, characteristic of the hydroxyl group's stretching vibration, likely subject to intermolecular hydrogen bonding.

C-H Aromatic Stretch: Sharp absorption bands are expected above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range, corresponding to the C-H stretching vibrations of the pyridine (B92270) ring.

C-H Aliphatic Stretch: Strong absorptions are predicted in the 3000-2850 cm⁻¹ region, arising from the symmetric and asymmetric stretching vibrations of the C-H bonds in the ethyl and methylene (B1212753) groups.

C=C and C=N Ring Stretching: The characteristic stretching vibrations of the pyridine ring are expected to appear in the 1600-1450 cm⁻¹ region.

C-O Stretch: A strong absorption band, indicative of the C-O stretching vibration of the primary alcohol, is expected in the 1050-1000 cm⁻¹ range.

Pyridine Ring Bending: Out-of-plane and in-plane bending vibrations of the pyridine ring will give rise to various bands in the fingerprint region (below 1000 cm⁻¹).

A hypothetical data table summarizing these expected FTIR peaks is presented below.

| Functional Group | Expected Vibrational Mode | Anticipated Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3400-3200 | Strong, Broad |

| Pyridine Ring | C-H Aromatic Stretch | 3100-3000 | Sharp, Medium |

| Ethyl & Methylene | C-H Aliphatic Stretch | 3000-2850 | Strong |

| Pyridine Ring | C=C and C=N Stretch | 1600-1450 | Medium to Strong |

| Methanol (B129727) (-CH₂OH) | C-O Stretch | 1050-1000 | Strong |

| Pyridine Ring | Ring Bending | < 1000 | Medium to Weak |

Raman Spectroscopy Investigation

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of (2-Ethylpyridin-4-yl)methanol would be valuable for confirming the assignments made from the FTIR spectrum and for observing vibrations that are weak or absent in the infrared spectrum.

Key expected Raman bands include:

Pyridine Ring Breathing Mode: A strong, sharp band characteristic of the symmetric ring breathing vibration of the pyridine ring is expected around 1000 cm⁻¹.

C-C Stretching: The C-C stretching of the ethyl group would also be observable.

Symmetric C-H Stretching: Symmetric C-H stretching vibrations of the alkyl groups would produce distinct Raman signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of organic molecules, providing information about the chemical environment, connectivity, and stereochemistry of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Data

The ¹H NMR spectrum of this compound would provide a wealth of information about the number of different types of protons and their neighboring environments.

The expected signals are as follows:

Pyridine Protons: The protons on the pyridine ring will appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. Due to the substitution pattern, distinct signals for the protons at positions 3, 5, and 6 are expected, with their chemical shifts and coupling constants providing definitive assignments.

Methylene Protons (-CH₂OH): A singlet or a multiplet, depending on the solvent and temperature, is expected for the methylene protons of the methanol group, likely in the range of δ 4.5-5.0 ppm.

Ethyl Group Protons: The ethyl group will give rise to a quartet for the methylene protons (-CH₂) and a triplet for the methyl protons (-CH₃), with typical chemical shifts around δ 2.8 ppm and δ 1.3 ppm, respectively. The characteristic coupling between these two signals (a ³J coupling constant of approximately 7 Hz) would confirm their connectivity.

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature. It may appear as a broad singlet anywhere from δ 1.0 to 5.0 ppm.

A hypothetical ¹H NMR data table is provided below.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 (Pyridine) | ~8.4 | d | ~5 |

| H-3 (Pyridine) | ~7.2 | s | - |

| H-5 (Pyridine) | ~7.1 | d | ~5 |

| -CH₂OH | ~4.7 | s | - |

| -CH₂CH₃ | ~2.8 | q | ~7.5 |

| -CH₂CH₃ | ~1.3 | t | ~7.5 |

| -OH | Variable | br s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for each unique carbon atom.

The expected chemical shifts are:

Pyridine Carbons: The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm). The carbons attached to the nitrogen and the substituted carbons (C-2 and C-4) will have distinct chemical shifts compared to the other ring carbons.

Methanol Carbon (-CH₂OH): The carbon of the methanol group is expected to appear in the range of δ 60-65 ppm.

Ethyl Group Carbons: The methylene carbon (-CH₂) of the ethyl group is anticipated around δ 25-30 ppm, while the methyl carbon (-CH₃) will be found further upfield, typically around δ 10-15 ppm.

A hypothetical ¹³C NMR data table is presented below.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | ~160 |

| C-6 (Pyridine) | ~149 |

| C-4 (Pyridine) | ~148 |

| C-3 (Pyridine) | ~121 |

| C-5 (Pyridine) | ~120 |

| -CH₂OH | ~63 |

| -CH₂CH₃ | ~27 |

| -CH₂CH₃ | ~14 |

Mass Spectrometric Identification and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (molar mass: 137.18 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 137.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways:

Loss of a Hydrogen Radical: A peak at m/z 136 (M-1) could be observed due to the loss of a hydrogen atom.

Loss of a Hydroxyl Radical: Fragmentation involving the loss of the hydroxyl group would result in a fragment ion at m/z 120 (M-17).

Loss of CH₂OH: Cleavage of the bond between the pyridine ring and the methanol group would lead to a significant peak at m/z 106, corresponding to the 2-ethyl-4-pyridinyl cation.

Benzylic-type Cleavage: Cleavage of the C-C bond of the ethyl group alpha to the pyridine ring could result in the formation of a stable pyridinium (B92312) ion.

Fragmentation of the Pyridine Ring: At higher energies, fragmentation of the pyridine ring itself would lead to smaller fragment ions.

A hypothetical summary of the expected mass spectrometric data is given below.

| m/z | Proposed Fragment Ion | Neutral Loss |

| 137 | [C₈H₁₁NO]⁺ (Molecular Ion) | - |

| 136 | [C₈H₁₀NO]⁺ | H• |

| 120 | [C₈H₁₀N]⁺ | •OH |

| 106 | [C₇H₈N]⁺ | •CH₂OH |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a technique used to produce gas-phase ions from molecules in solution, which can then be analyzed by a mass spectrometer. semi.ac.cn For a compound like this compound, which contains a basic pyridine nitrogen, analysis in positive ion mode is highly effective. The pyridine nitrogen is readily protonated in the presence of a protic solvent (like methanol, which is commonly used for ESI) or an acid modifier. dss.go.thnih.gov

The primary ion observed in the ESI-MS spectrum is the protonated molecule, denoted as [M+H]⁺. Given the molecular weight of this compound (C₈H₁₁NO) is approximately 137.18 g/mol , the expected mass-to-charge ratio (m/z) for this ion would be approximately 138.19. The gentleness of the ESI technique typically results in minimal fragmentation, making the molecular ion peak the most abundant in the spectrum. dss.go.th

Table 1: Expected ESI-MS Data for this compound

| Ion | Formula | Expected m/z | Ionization Mode |

|---|

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule with high accuracy by measuring its mass to a very high degree of precision. rsc.org This technique can distinguish between compounds that have the same nominal mass but different chemical formulas.

For this compound (C₈H₁₁NO), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated by summing the precise masses of its constituent atoms (including the added proton). This calculated value is then compared to the experimentally measured m/z value from the HRMS instrument. A close match between the theoretical and experimental masses (typically within a few parts per million, ppm) provides strong evidence for the assigned molecular formula.

Table 2: HRMS Data for the Protonated Molecule [M+H]⁺

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₁NO |

| Ion Formula | [C₈H₁₂NO]⁺ |

| Calculated Exact Mass | 138.09134 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering unparalleled insight into molecular geometry, conformation, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, provides a robust model for its expected solid-state behavior. nih.gov

Single Crystal X-ray Diffraction (SCXRD) Analysis

Single Crystal X-ray Diffraction (SCXRD) analysis would unambiguously confirm the molecular structure of this compound. The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a model of the electron density, and thus the atomic positions.

Based on analyses of similar pyridine derivatives, the compound would likely crystallize in a common space group such as P2₁/c (monoclinic) or P-1 (triclinic). mdpi.comeurjchem.com The analysis would yield precise unit cell dimensions (a, b, c, α, β, γ) and the positions of all non-hydrogen atoms, confirming the connectivity of the ethyl group at position 2 and the methanol group at position 4 of the pyridine ring.

Table 3: Representative Crystallographic Parameters for a Pyridine Methanol Derivative

| Parameter | Example Value (from an analogous structure) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.876(4) |

| b (Å) | 7.6675(18) |

| c (Å) | 13.846(3) |

| β (°) | 93.243(2) |

| Volume (ų) | 1766.9(7) |

| Z (molecules/unit cell) | 4 |

Data is representative and based on published structures of similar compounds. mdpi.comeurjchem.com

Analysis of Crystal Packing and Supramolecular Assembly

The way individual molecules of this compound arrange themselves in the crystal lattice is known as crystal packing. This packing is dictated by a network of non-covalent intermolecular forces that create a stable, repeating three-dimensional structure, or supramolecular assembly. rsc.org

The primary interaction governing the assembly is expected to be strong hydrogen bonding between the hydroxyl group of one molecule and the nitrogen atom of the pyridine ring of a neighboring molecule. nih.gov This O-H···N interaction often leads to the formation of infinite chains or layered sheets. nih.gov These primary structures are then further organized into the final three-dimensional lattice through weaker interactions.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···π, π-π Stacking)

A detailed crystallographic study allows for the precise measurement and characterization of the intermolecular forces holding the crystal together.

Hydrogen Bonding: The most significant interaction would be the O-H···N hydrogen bond. The hydroxyl group (-OH) acts as a hydrogen bond donor, while the lone pair of electrons on the pyridine nitrogen (N) serves as the acceptor. nih.gov This interaction is directional and strong, typically with an O···N distance in the range of 2.7 to 2.9 Å. physchemres.org

C-H···π Interactions: These are weaker interactions where a C-H bond from the ethyl group or the pyridine ring of one molecule points towards the electron-rich face of a pyridine ring on an adjacent molecule. rsc.orgscielo.org.mx These interactions play a crucial role in stabilizing the packing of the larger hydrogen-bonded assemblies.

Table 4: Common Intermolecular Interactions and Typical Distances

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | O-H | N (pyridine) | 2.7 - 2.9 |

| C-H···π | C-H | π-system (pyridine ring) | 3.2 - 3.8 |

Computational Investigations and Theoretical Modeling of 2 Ethylpyridin 4 Yl Methanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. scispace.com Calculations using DFT methods, such as the B3LYP hybrid functional, combined with appropriate basis sets (e.g., 6-311+G(d,p)), allow for the accurate prediction of molecular properties. scispace.com These theoretical approaches are instrumental in analyzing the structure, reactivity, and spectroscopic profile of pyridine (B92270) derivatives.

Electronic structure analysis focuses on the arrangement and energies of electrons within a molecule. Key aspects of this analysis for (2-Ethylpyridin-4-yl)methanol would include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. scispace.com A smaller gap suggests higher reactivity. For a pyridine derivative, the distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack.

Charge Distribution: The distribution of electron density across the molecule can be quantified through methods like Natural Population Analysis (NPA), which is part of the Natural Bond Orbital (NBO) analysis. This reveals the partial charges on each atom, helping to identify polar regions and predict intermolecular interactions. The charge distribution on the atoms of the pyridine ring, the ethyl group, and the methanol (B129727) substituent would be critical in understanding the molecule's behavior. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energy Data This table is a hypothetical representation of typical data obtained from DFT calculations for a molecule like this compound, as specific experimental or calculated data is not available in the provided search results.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. By calculating the frequencies of the normal modes of vibration, a theoretical spectrum can be generated. researchgate.netmdpi.com This theoretical data serves several purposes:

Assignment of Experimental Spectra: It allows for the precise assignment of absorption bands in experimentally recorded FT-IR and FT-Raman spectra to specific molecular motions, such as O-H stretching, C-H stretching of the ethyl group, and ring vibrations of the pyridine core. scispace.com

Structural Confirmation: A strong correlation between the calculated and experimental spectra provides confidence in the optimized molecular geometry obtained from the calculations. researchgate.net DFT hybrid methods are known to sometimes overestimate fundamental vibrational modes, so a scaling factor is often applied to the calculated wavenumbers for better agreement with experimental data. scispace.com

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is mapped onto a constant electron density surface, using a color scale to denote electrostatic potential values. scispace.com

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons, which are susceptible to electrophilic attack. In this compound, these would likely be concentrated around the nitrogen atom of the pyridine ring and the oxygen atom of the methanol group.

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are typically found around hydrogen atoms. The MEP map is a valuable tool for predicting how the molecule will interact with other molecules, such as receptors or reactants. scispace.com

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs. mdpi.comresearchgate.net This analysis provides quantitative insight into:

Hyperconjugative Interactions: It reveals stabilizing interactions between filled (donor) and empty (acceptor) orbitals. For instance, the interaction between a lone pair on the oxygen atom and an antibonding orbital in the adjacent ring (n → σ) or between bonding and antibonding orbitals of the π-system (π → π) indicates electron delocalization. researchgate.net

Table 2: Hypothetical NBO Analysis Data This table illustrates the type of data generated from an NBO analysis. The specific interactions and energies for this compound would require dedicated computational study.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (1) N | π* (C-C) | 5.2 |

| LP (2) O | σ* (C-H) | 2.8 |

| π (C=C) | π* (C=N) | 20.5 |

Before any properties can be calculated, the most stable three-dimensional structure of the molecule must be determined. This process, known as geometry optimization, involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. nih.gov For a flexible molecule like this compound, which has rotatable bonds (e.g., around the C-C bond of the ethyl group and the C-CH2OH bond), exploring the conformational landscape is crucial. This involves identifying different stable conformers (local minima) and determining their relative energies to find the global minimum energy structure.

DFT can be used to model chemical reactions involving this compound. For example, studying its oxidation or its role in a catalytic cycle would involve:

Mapping Reaction Pathways: Identifying the structures of reactants, transition states, intermediates, and products along a proposed reaction coordinate. pastic.gov.pk

Calculating Energetic Profiles: Determining the activation energies (energy barriers of transition states) and reaction enthalpies. This information is critical for understanding the kinetics and thermodynamics of the reaction, predicting its feasibility, and elucidating the detailed mechanism. researchgate.net For instance, the mechanism of methanol degradation or its interaction with a catalyst surface can be thoroughly investigated using these methods. aps.orgut.ac.ir

Molecular Dynamics Simulations to Understand Dynamic Behavior

Molecular dynamics (MD) simulations are powerful computational methods used to understand the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations can provide critical insights into its conformational flexibility, interaction with solvent molecules, and potential binding modes with biological targets.

Research on related pyridine structures demonstrates the utility of MD simulations. For instance, simulations on pyridine-furan springs have been used to investigate non-linear dynamics and bistability, driven by π-π interactions between aromatic groups. mdpi.com This highlights how the aromatic pyridine ring of this compound could participate in significant non-covalent interactions.

In the context of drug discovery, MD simulations are frequently employed to study the stability of a ligand within a protein's binding pocket. Studies on substituted pyridine derivatives as enzyme inhibitors have used MD simulations to reveal the detailed binding processes and identify key interactions, such as conserved water-bridge motifs, that stabilize the ligand-protein complex. nih.gov The simulations often show that electrostatic interactions are a major driving force for binding. nih.gov For this compound, the ethyl group's rotation and the flexibility of the hydroxymethyl group are key dynamic properties. MD simulations can map the conformational landscape of these rotatable bonds, revealing low-energy states that are crucial for binding to a target receptor. The simulation can also clarify the role of the pyridine nitrogen and the hydroxyl group in forming hydrogen bonds, which are critical for molecular recognition.

The dynamic behavior is typically simulated by solving Newton's equations of motion for the system, providing trajectories for each atom. mdpi.com These simulations can reveal how the molecule's structure fluctuates around its equilibrium state and how it interacts with its environment, such as a solvent or a biological receptor. mdpi.com

Table 1: Representative Parameters for a Hypothetical MD Simulation of this compound This table is illustrative and based on common practices in molecular dynamics simulations.

| Parameter | Value/Setting | Purpose |

| Force Field | AMBER, CHARMM, or GROMOS | Defines the potential energy function of the system. |

| Solvent Model | TIP3P or SPC/E Water | Explicitly models the aqueous environment. |

| System Size | ~50,000 atoms | Includes the ligand, target protein, and solvent. |

| Simulation Time | 100-500 nanoseconds (ns) | Allows for observation of significant conformational changes. |

| Temperature | 300 K | Simulates physiological temperature. |

| Pressure | 1 bar | Simulates atmospheric pressure. |

| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Scaffold Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For scaffolds like this compound, QSAR is instrumental in guiding the optimization of derivatives to enhance a desired activity, such as enzyme inhibition or receptor binding. nih.gov

The core of QSAR involves calculating molecular descriptors that quantify various aspects of a molecule's structure, such as its steric, electronic, and hydrophobic properties. These descriptors are then used to build a mathematical model that correlates with the observed biological activity.

Studies on various pyridine derivatives have successfully used QSAR to predict activities and guide new designs. nih.govresearchgate.netnih.gov For example, in the development of inhibitors for enzymes like Lysine-specific demethylase 1 (LSD1), 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been built for substituted pyridine derivatives. nih.gov These models provide contour maps that visualize regions where modifications to the scaffold would likely increase or decrease activity. For instance, a CoMFA map might indicate that a bulkier substituent is favored in one region (steric field) or that an electron-withdrawing group is preferred in another (electrostatic field). nih.gov

For the this compound scaffold, a QSAR study would involve synthesizing and testing a series of analogues with variations at different positions. Key descriptors that would likely be important include:

LogP: A measure of hydrophobicity.

HOMO/LUMO Energies: The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, which relate to the molecule's reactivity and ability to participate in charge-transfer interactions. nih.govresearchgate.netresearchgate.net

Molecular Volume (Vi): A descriptor for the size of the molecule. nih.govresearchgate.net

A resulting QSAR equation might take a linear form, such as:

Biological Activity = c0 + c1(LogP) + c2(μ) + c3*(EHOMO)

Where the coefficients (c1, c2, c3) indicate the relative importance of each descriptor. Such a model allows for the in silico prediction of the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts on the most promising candidates. nih.govnih.gov

Table 2: Key Molecular Descriptors in QSAR Modeling for Pyridine Scaffolds This table presents common descriptors used in QSAR studies of pyridine-like molecules.

| Descriptor Class | Specific Descriptor | Information Provided | Relevance to Scaffold Optimization |

| Electronic | HOMO/LUMO Energies | Electron-donating/accepting capability | Optimizing interactions with electron-rich/poor receptor sites. nih.govresearchgate.net |

| Electronic | Dipole Moment | Overall polarity and charge distribution | Guiding modifications for better electrostatic interactions. nih.govresearchgate.net |

| Hydrophobic | LogP (Partition Coefficient) | Lipophilicity/hydrophilicity balance | Improving membrane permeability and hydrophobic interactions. nih.gov |

| Steric/Topological | Molecular Volume/Surface Area | Size and shape of the molecule | Ensuring optimal fit within a binding pocket. nih.govresearchgate.net |

| Structural | Number of H-bond Donors/Acceptors | Potential for hydrogen bonding | Enhancing binding affinity and specificity through targeted H-bonds. nih.gov |

By leveraging these computational techniques, researchers can develop a deeper understanding of the dynamic behavior of this compound and rationally design optimized analogues with improved activity profiles.

Chemical Reactivity and Derivatization Strategies for 2 Ethylpyridin 4 Yl Methanol

Reactions Involving the Hydroxyl Group

The primary alcohol functional group is a key site for derivatization, allowing for a wide array of transformations that are fundamental in synthetic organic chemistry.

The primary alcohol of (2-Ethylpyridin-4-yl)methanol can be oxidized to form either 2-ethylpyridine-4-carbaldehyde or 2-ethylisonicotinic acid, depending on the choice of oxidizing agent and reaction conditions. chemguide.co.uk

Partial oxidation to the aldehyde requires carefully controlled conditions to prevent overoxidation. chemguide.co.uk This is often achieved by using an excess of the alcohol and removing the aldehyde from the reaction mixture by distillation as it forms. chemguide.co.uk A variety of reagents are suitable for this selective transformation.

For full oxidation to the carboxylic acid, stronger oxidizing agents or more forcing conditions are employed. libretexts.org Typically, the alcohol is heated under reflux with an excess of the oxidizing agent to ensure the reaction proceeds to completion. chemguide.co.uklibretexts.org The intermediate aldehyde is further oxidized in situ to the corresponding carboxylic acid. libretexts.org

Table 1: Oxidation Reactions of this compound

| Product | Reagent(s) | Typical Conditions |

|---|---|---|

| 2-Ethylpyridine-4-carbaldehyde | Pyridinium (B92312) chlorochromate (PCC) | Anhydrous solvent (e.g., CH₂Cl₂) |

| Dess-Martin periodinane (DMP) | Anhydrous solvent (e.g., CH₂Cl₂) | |

| Nitroxyl-radical catalysts (e.g., TEMPO) | Co-oxidant (e.g., NaOCl) | |

| 2-Ethylisonicotinic acid | Potassium dichromate(VI) (K₂Cr₂O₇) / H₂SO₄ | Heat under reflux libretexts.org |

| Potassium permanganate (KMnO₄) | Basic or acidic solution, heat |

The hydroxyl group readily undergoes etherification and esterification. Etherification, the conversion of the alcohol to an ether, can be accomplished through various methods, most commonly the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Esterification involves the reaction of the alcohol with a carboxylic acid or one of its derivatives (e.g., acid chloride, acid anhydride). Fischer esterification, the reaction with a carboxylic acid in the presence of a strong acid catalyst, is a common method. Alternatively, for a faster and often higher-yielding reaction, an acyl chloride or anhydride can be used, typically in the presence of a base like pyridine (B92270) or triethylamine to neutralize the acidic byproduct.

Table 2: Common Etherification and Esterification Reactions

| Reaction | Reactant(s) | Reagent(s)/Catalyst | Product Type |

|---|---|---|---|

| Williamson Ether Synthesis | Alkyl halide (R-X) | Strong base (e.g., NaH) | Ether (Py-CH₂-O-R) |

| Fischer Esterification | Carboxylic acid (R-COOH) | Acid catalyst (e.g., H₂SO₄) | Ester (Py-CH₂-O-CO-R) |

| Acylation | Acyl chloride (R-COCl) | Base (e.g., Pyridine) | Ester (Py-CH₂-O-CO-R) |

The hydroxyl group can be substituted by a halogen atom, such as chlorine, to form compounds like 4-(chloromethyl)-2-ethylpyridine. This transformation is a crucial step for introducing a reactive electrophilic site, enabling subsequent nucleophilic substitution reactions. Reagents commonly used for this conversion include thionyl chloride (SOCl₂) and phosphorus halides like phosphorus pentachloride (PCl₅) or phosphorus trichloride (PCl₃). The reaction with thionyl chloride is particularly advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product purification.

Reactivity of the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This electronic nature governs its reactivity towards both electrophilic and nucleophilic substitution.

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult compared to benzene (B151609). The nitrogen atom deactivates the ring towards electrophilic attack by inductively withdrawing electron density. Furthermore, under the strongly acidic conditions often required for EAS (e.g., nitration or sulfonation), the nitrogen atom becomes protonated, forming a pyridinium ion. youtube.com This further deactivates the ring, making substitution even more challenging.

When EAS does occur, substitution is directed to the 3- and 5-positions (meta to the nitrogen), as the intermediates formed by attack at these positions are less destabilized than those from attack at the 2-, 4-, or 6-positions.

Table 3: Electrophilic Aromatic Substitution on the Pyridine Ring

| Reaction | Reagent(s) | Expected Product Position |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 3-Nitro or 5-Nitro derivative youtube.com |

| Halogenation | X₂ / Lewis Acid (e.g., AlCl₃) | 3-Halo or 5-Halo derivative youtube.com |

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (NAS), particularly at the 2- and 4-positions (ortho and para to the nitrogen). echemi.comstackexchange.comyoutube.com Attack by a nucleophile at these positions generates a high-energy anionic intermediate (a Meisenheimer complex) where the negative charge can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. echemi.comstackexchange.comquora.com This stabilization is not possible if the nucleophile attacks at the 3-position. echemi.comstackexchange.com

For NAS to occur, a good leaving group, typically a halide, must be present on the ring. This compound itself does not have a suitable leaving group on the pyridine ring and therefore is not a direct substrate for this reaction. However, a derivative, such as 4-chloro-2-ethylpyridine, would be expected to readily undergo NAS at the 4-position with various nucleophiles. A classic example of NAS on pyridine is the Chichibabin reaction, where pyridine reacts with sodium amide to introduce an amino group at the 2-position, with hydride acting as the leaving group. youtube.com

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-ethylpyridine-4-carbaldehyde |

| 2-ethylisonicotinic acid |

| 4-(chloromethyl)-2-ethylpyridine |

| Pyridinium chlorochromate |

| Dess-Martin periodinane |

| Sodium hydride |

| Thionyl chloride |

| Phosphorus pentachloride |

| Phosphorus trichloride |

| Sulfur dioxide |

| Hydrogen chloride |

| Benzene |

| Pyridinium ion |

| Pyridine-3-sulfonic acid |

| 4-chloro-2-ethylpyridine |

N-Alkylation and N-Oxidation at the Pyridine Nitrogen

The nitrogen atom in the pyridine ring of this compound is a key center for chemical reactivity. Its lone pair of electrons is not part of the aromatic π-system, rendering the nitrogen basic and nucleophilic, similar to tertiary amines wikipedia.org. This characteristic allows for facile reactions with electrophiles, leading to N-alkylation and N-oxidation.

N-Alkylation involves the reaction of the pyridine nitrogen with alkyl halides or other alkylating agents. This reaction results in the formation of a quaternary pyridinium salt. The positive charge introduced into the ring through alkylation significantly alters the electronic properties of the molecule, increasing its reactivity towards both oxidation and reduction wikipedia.org. The general reaction for N-alkylation can be represented as:

C₅H₄(C₂H₅)(CH₂OH)N + R-X → [C₅H₄(C₂H₅)(CH₂OH)N-R]⁺X⁻

The rate and extent of N-alkylation are influenced by the nature of the alkylating agent and the reaction conditions. Substituents on the pyridine ring also play a role; electron-donating groups can enhance the nucleophilicity of the nitrogen, while electron-withdrawing groups have the opposite effect .

N-Oxidation of the pyridine nitrogen in this compound can be achieved using various oxidizing agents, most commonly peracids (RCO₃H) wikipedia.org. This reaction forms a pyridine N-oxide.

C₅H₄(C₂H₅)(CH₂OH)N + RCO₃H → C₅H₄(C₂H₅)(CH₂OH)NO + RCO₂H

The formation of the N-oxide has significant implications for the reactivity of the pyridine ring. The N-oxide group is a strong electron-donating group through resonance and can activate the 2- and 4-positions of the ring towards electrophilic substitution wikipedia.org. This is a valuable strategy to overcome the inherent low reactivity of the pyridine ring towards electrophiles uoanbar.edu.iqpearson.com. The oxygen atom can later be removed by deoxygenation, for instance, using zinc dust, to restore the pyridine ring wikipedia.org.

| Reaction Type | Reagent Example | Product Type | Effect on Pyridine Ring |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | Pyridinium salt | Introduces a positive charge, activating the ring towards nucleophiles. |

| N-Oxidation | Peracid (e.g., m-CPBA) | Pyridine N-oxide | Increases electron density at C2 and C4, facilitating electrophilic substitution. |

Functionalization of the Ethyl Substituent

The ethyl group at the 2-position of this compound offers another site for chemical modification. The reactivity of this alkyl substituent can be influenced by the pyridine ring.

Oxidation of the ethyl group can lead to various products depending on the reaction conditions and the oxidizing agent used. For instance, vapor phase oxidation of related compounds like 2-methyl-5-ethylpyridine on a modified vanadium oxide catalyst has been studied, indicating that the alkyl substituents on the pyridine ring can be oxidized ect-journal.kzresearchgate.net. Potential oxidation products of the ethyl group in this compound could include a secondary alcohol, a ketone, or even cleavage of the C-C bond under harsh conditions. The interaction between the basic pyridine nitrogen and acidic sites on a catalyst surface can increase the reactivity of the substituents at the 2-position ect-journal.kz.

Halogenation of the ethyl group, particularly at the benzylic-like position (the carbon adjacent to the pyridine ring), is another potential functionalization strategy. While direct halogenation of the pyridine ring itself can be challenging nih.gov, free-radical halogenation of the alkyl side chain is a common transformation for alkyl-substituted aromatic compounds. This would introduce a handle for further nucleophilic substitution reactions.

| Functionalization | Reagent Type | Potential Product |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄, CrO₃) | 1-(pyridin-2-yl)ethan-1-one derivative |

| Halogenation | Radical initiators and halogenating agents (e.g., NBS) | (2-(1-haloethyl)pyridin-4-yl)methanol |

Formation of Metal Complexes and Ligand Design

This compound possesses two potential coordination sites for metal ions: the pyridine nitrogen atom and the hydroxyl group of the methanol (B129727) substituent. This makes it a potentially valuable bidentate ligand in coordination chemistry. The ability of pyridine and its derivatives to act as ligands for a wide range of transition metals is well-documented jscimedcentral.comacs.orgekb.eg.

The nitrogen atom of the pyridine ring acts as a good σ-donor, while the hydroxyl group can coordinate as a neutral ligand or be deprotonated to form an anionic alkoxide ligand. The formation of a chelate ring with a metal center would enhance the stability of the resulting complex. The design of ligands is crucial in controlling the geometry, electronic properties, and reactivity of the resulting metal complexes acs.org.

The synthesis of such complexes typically involves reacting this compound with a metal salt in an appropriate solvent acs.orgnih.gov. The stoichiometry of the reaction and the nature of the metal ion will determine the structure of the final complex. For example, cobalt(II) complexes have been synthesized with pyridine-based carboranylalcohol ligands, where the pyridine nitrogen and the alcohol oxygen coordinate to the metal center acs.org. Similarly, diiron(II) complexes with ethyl-substituted pyridine ligands have been prepared as models for metalloenzymes nih.gov.

The steric and electronic properties of the this compound ligand, influenced by the ethyl and methanol substituents, will impact the coordination environment around the metal center. This, in turn, can be used to tune the catalytic activity or other properties of the metal complex.

| Metal Ion Example | Potential Coordination Mode | Resulting Complex Type | Potential Application |

| Co(II) | Bidentate (N, O) | Octahedral or tetrahedral complex | Catalysis, magnetic materials |

| Pd(II) | Monodentate (N) or Bidentate (N, O) | Square planar complex | Cross-coupling reactions |

| Fe(II) | Bidentate (N, O) | Diiron complex | Bioinorganic modeling |

Utilization as a Key Intermediate in Advanced Organic Synthesis

Pyridine derivatives are fundamental building blocks in the synthesis of a vast array of complex organic molecules, including pharmaceuticals, agrochemicals, and materials nih.govnih.gov. This compound, with its multiple functional groups, serves as a versatile key intermediate in multi-step synthetic sequences syrris.jpreddit.comreddit.com.

The combination of the pyridine core, the reactive hydroxymethyl group, and the modifiable ethyl group allows for a variety of synthetic transformations. The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into a leaving group for nucleophilic substitution. The pyridine nitrogen can be used to direct metallation or to modify the electronic properties of the ring. The ethyl group, as discussed, can also be functionalized.

This multi-functionality makes this compound a valuable precursor for the synthesis of more complex substituted pyridine derivatives. For instance, the synthesis of rosiglitazone, an antidiabetic drug, involves the reaction of a pyridine derivative with other aromatic rings beilstein-journals.org. The synthesis of bioactive compounds often relies on the strategic use of such intermediates to build molecular complexity mdpi.comresearchgate.net. The development of efficient synthetic routes to such intermediates is therefore of significant importance nih.gov.

| Functional Group | Potential Transformation | Subsequent Reaction |

| Hydroxymethyl | Oxidation to aldehyde | Wittig reaction, Grignard addition |

| Hydroxymethyl | Conversion to halide | Nucleophilic substitution |

| Pyridine Nitrogen | N-Oxidation | Electrophilic substitution at C4 |

| Ethyl Group | Oxidation to ketone | Reductive amination |

Applications and Advanced Research Avenues for the 2 Ethylpyridin 4 Yl Methanol Scaffold

Medicinal Chemistry Applications and Scaffold Development

Extensive literature searches reveal a significant gap in the publicly available research concerning the specific medicinal chemistry applications of (2-Ethylpyridin-4-yl)methanol and its derivatives. While the broader class of pyridine-containing compounds has been extensively investigated for various therapeutic properties, specific data on the this compound scaffold remains largely unpublished in scientific literature. The following subsections detail the lack of specific research findings for the requested applications.

Exploration as a Privileged Scaffold in Drug Discovery

There is no direct scientific literature available that identifies or investigates this compound as a "privileged scaffold" in drug discovery. A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets. While many heterocyclic structures, including various pyridine (B92270) derivatives, have been identified as privileged scaffolds, there are no specific studies that confer this status upon this compound. Research in this area would be required to establish its potential as a versatile pharmacophore.

Development of Derivatives with Antimicrobial Potential

No research articles were found that specifically describe the synthesis or antimicrobial testing of derivatives of this compound. Although other isomers and derivatives of ethyl-pyridines have been explored for antibacterial and antifungal properties, this specific compound and its analogs have not been the subject of published antimicrobial studies. Therefore, there is no data available on their potential efficacy against microbial pathogens.

Design of Analogs for Anticancer Research

A comprehensive search of scientific databases yielded no studies focused on the design, synthesis, or evaluation of this compound analogs for anticancer research. The cytotoxic or antiproliferative activity of this particular scaffold against cancer cell lines has not been reported in the available scientific literature.

Investigation of Anti-inflammatory Properties

There is a lack of published research on the anti-inflammatory properties of this compound or its derivatives. Studies investigating the potential of this scaffold to inhibit inflammatory pathways, such as cyclooxygenase (COX) or lipoxygenase (LOX) enzymes, have not been found.

Other Emerging Biological Activities (e.g., antioxidant, antiviral)

No specific research was identified that explores other emerging biological activities of this compound derivatives, such as antioxidant or antiviral properties. While the pyridine nucleus is a component of many biologically active molecules, the potential of this specific ethyl-substituted pyridyl-methanol in these therapeutic areas remains unexplored in published studies.

Contributions to Materials Science

There is no information available in the scientific literature regarding the application or investigation of this compound or its derivatives in the field of materials science. Its potential use in the development of polymers, coordination complexes, or other materials has not been reported.

Data Tables

Due to the absence of specific research data for this compound and its derivatives in the specified applications, no data tables with research findings can be generated.

Building Block for Novel Functional Materials

Functional materials are a class of materials designed and synthesized to possess specific properties and perform particular functions. The inherent characteristics of this compound, namely the presence of a nucleophilic pyridine nitrogen, a hydroxyl group capable of esterification or etherification, and an aromatic ring system, make it a theoretically viable building block for the synthesis of more complex functional molecules.

The pyridine ring can be quaternized to introduce ionic character, potentially leading to the development of ionic liquids or precursors for polymeric materials with tailored solubility and conductivity. The hydroxyl group serves as a handle for grafting the molecule onto surfaces or integrating it into larger polymeric structures through covalent bonding.

| Potential Functional Material | Synthetic Strategy Involving this compound | Potential Application |

| Pyridinium-based Ionic Liquids | Quaternization of the pyridine nitrogen with an alkyl halide. | Green solvents, electrolytes |

| Functional Polymers | Polymerization of a vinyl monomer derived from this compound. | Drug delivery, coatings |

| Modified Nanoparticles | Grafting onto the surface of silica or gold nanoparticles via the hydroxyl group. | Sensing, catalysis |

This table is illustrative and based on the chemical properties of the scaffold, not on published research specific to this compound.

Precursor for Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The pyridine nitrogen of this compound is a classic coordination site for a wide range of metal ions. The hydroxymethyl group could also potentially participate in coordination or act as a site for post-synthetic modification.

The geometry of the this compound ligand, with its potential for monodentate coordination through the pyridine nitrogen, could lead to the formation of one-dimensional chains or more complex two- or three-dimensional networks, depending on the coordination preferences of the metal center and the presence of other co-ligands. Research on related pyridyl-alkanol ligands has shown their utility in constructing diverse coordination architectures. However, specific studies employing this compound as a primary ligand for the synthesis of coordination polymers or MOFs have not been identified in the current body of scientific literature.

The following table outlines the potential for this compound in the design of coordination polymers and MOFs.

| Parameter | Potential Role of this compound | Resulting Structural Feature |

| Coordination Site | Pyridine nitrogen atom | Formation of metal-ligand bonds |

| Ligand Functionality | Monodentate or potentially bridging (if deprotonated alcohol participates) | Control over network dimensionality |

| Steric Hindrance | The 2-ethyl group | Influence on the local coordination environment and framework topology |

This table presents a theoretical analysis of the potential of this compound as a ligand and is not based on experimentally verified structures.

Role in Electronic and Optical Materials Development (e.g., OLEDs)

Pyridine-containing compounds are widely investigated for their applications in electronic and optical materials, including as components of organic light-emitting diodes (OLEDs). The electron-deficient nature of the pyridine ring can be advantageous for electron transport materials. Furthermore, coordination complexes of pyridine derivatives with heavy metals such as iridium or platinum can exhibit phosphorescence, a key property for efficient OLED emitters.

The this compound scaffold could be functionalized to create ligands for such luminescent metal complexes. The substituents on the pyridine ring can be used to tune the electronic properties and, consequently, the emission color and efficiency of the resulting materials. Despite the potential, there is a lack of specific research on the application of this compound in the development of OLEDs or other electronic and optical materials.

The potential contributions of this scaffold to electronic materials are summarized below.

| Material Type | Potential Function of this compound Derivative | Desired Property |

| OLEDs | Ligand for phosphorescent metal complexes. | High quantum efficiency, tunable emission color. |

| Organic Field-Effect Transistors (OFETs) | Component of an organic semiconductor. | Good charge carrier mobility. |

| Sensors | A molecule whose fluorescence is quenched or enhanced by an analyte. | High sensitivity and selectivity. |

This table is a prospective analysis of potential applications and does not reflect published data for this compound.

Catalytic Applications

The pyridine moiety is a common feature in ligands for transition metal catalysts. The nitrogen atom can coordinate to a metal center, and the electronic and steric properties of the ligand can be tuned by the substituents on the pyridine ring to influence the activity and selectivity of the catalyst. The 2-ethyl group in this compound would exert a specific steric influence on a coordinated metal center.

While numerous pyridine-based ligands have been successfully employed in a wide range of catalytic reactions, including hydrogenations, cross-couplings, and polymerizations, there is no specific mention in the scientific literature of this compound being used in catalytic applications.

Utilization in Analytical Chemistry Methodologies

In analytical chemistry, pyridine-containing compounds can be utilized as chromogenic or fluorogenic reagents for the detection of metal ions, as ligands in separation science (e.g., chromatography), or as matrices in mass spectrometry. The ability of the pyridine nitrogen to bind to metal ions could form the basis of a colorimetric or fluorescent sensor, where the binding event leads to a change in the spectroscopic properties of the molecule.

However, a review of the available literature does not indicate any established use of this compound in any specific analytical chemistry methodologies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2-Ethylpyridin-4-yl)methanol, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions involving pyridine derivatives. For example, alkylation of 4-hydroxymethylpyridine with ethyl halides under basic conditions (e.g., K₂CO₃ in DMF) is a feasible route. Optimization may involve adjusting catalysts (e.g., Pd-based catalysts for cross-coupling), solvents (polar aprotic solvents for better solubility), and temperature (60–100°C for improved yield). Monitoring via TLC and HPLC ensures purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Critical for confirming the ethyl and hydroxymethyl substituents on the pyridine ring. Key signals include δ ~8.5 ppm (pyridine protons) and δ ~4.6 ppm (-CH₂OH) .

- IR Spectroscopy : Detects O-H stretching (~3200–3600 cm⁻¹) and C-O bonds (~1050–1150 cm⁻¹) .

- Mass Spectrometry (MS) : Provides molecular ion peaks (m/z ~137 for C₈H₁₁NO) and fragmentation patterns to validate the structure .

Q. How can crystallographic data for this compound be refined?

- Methodological Answer : Use programs like SHELXL for small-molecule refinement. Key steps include:

- Data collection with high-resolution XRD.

- Applying restraints for disordered ethyl or hydroxymethyl groups.

- Validating hydrogen bonding networks (e.g., O-H⋯N interactions) via Fourier difference maps .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell lines, concentrations) or impurities. Approaches include:

- Reproducing studies under standardized conditions (e.g., ISO-certified labs).

- Purity assessment via HPLC (>98%) and elemental analysis.

- Comparative studies with structural analogs (e.g., methyl vs. ethyl substituents) to isolate substituent effects .

Q. How does the ethyl group in this compound influence its reactivity in coordination chemistry?

- Methodological Answer : The ethyl group enhances steric bulk, affecting ligand-metal binding. Experimental approaches:

- Synthesize metal complexes (e.g., with Cu²⁺ or Pd²⁺) and compare stability constants via potentiometry.

- Analyze coordination modes using single-crystal XRD and DFT calculations (e.g., NBO analysis for donor-acceptor interactions) .

Q. What are the challenges in incorporating this compound into polymer matrices for material science applications?

- Methodological Answer :

- Compatibility Issues : Use solubility parameters (Hansen parameters) to select compatible polymers (e.g., polyesters vs. polyamides).

- Thermal Stability : Assess via TGA; blending with thermally stable monomers (e.g., styrene derivatives) improves performance.

- Mechanical Testing : Measure Young’s modulus and tensile strength to evaluate reinforcement effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.